Dodecaethylene glycol functions as a cross-linking agent, forming bonds between molecules. This property proves valuable in organic synthesis, particularly in the creation of polymers and hydrogels. Studies have utilized dodecaethylene glycol for applications such as:
Researchers have employed dodecaethylene glycol to create silica-encapsulated nanotags for surface-enhanced Raman scattering (SERS)-based immunoassays. These nanotags allow for the detection of multiple pathogens in serum samples PubChem: ).
Dodecaethylene glycol has also been used in the development of alpha-L-fucosidase immunoassays for the early detection of hepatocellular carcinoma (HCC), a type of liver cancer Sigma-Aldrich: .
Dodecaethylene glycol finds application in the field of targeted protein degradation through its use as a linker molecule in PROTACs (proteolysis-targeting chimeras). PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the cellular machinery. The linker, such as dodecaethylene glycol in this case, plays a crucial role in connecting the target protein binding moiety to the E3 ligase recruiting moiety within the PROTAC molecule GLPBIO: .
Dodecaethylene glycol is a polyether compound with the chemical formula and a molecular weight of approximately 498.68 g/mol. It consists of a linear chain of twelve ethylene glycol units, which contributes to its hydrophilic properties. The compound is characterized by multiple hydroxyl groups, making it soluble in water and various organic solvents. Dodecaethylene glycol is commonly used in biochemical applications due to its non-toxic nature and ability to form hydrogen bonds, which enhances its interaction with biological molecules.
Dodecaethylene glycol exhibits several biological activities that make it valuable in pharmaceutical and biomedical applications:
Dodecaethylene glycol is synthesized through the polymerization of ethylene oxide. The general synthesis process includes:
Alternative methods may involve coupling reactions where shorter polyethylene glycol chains are linked together using coupling agents.
Dodecaethylene glycol finds applications across various fields:
Research has indicated that dodecaethylene glycol interacts favorably with biological membranes, influencing their characteristics:
Dodecaethylene glycol belongs to a class of compounds known as polyethylene glycols. Here are some similar compounds along with a comparison highlighting dodecaethylene glycol's uniqueness:
Compound | Molecular Weight | Number of Ethylene Units | Unique Features |
---|---|---|---|
Ethylene Glycol | 62.07 g/mol | 2 | Commonly used antifreeze; low molecular weight. |
Tetraethylene Glycol | 198.24 g/mol | 4 | Used in hydraulic fluids; higher viscosity than dodecaethylene glycol. |
Hexaethylene Glycol | 246.32 g/mol | 6 | Often used in surfactants; lower hydrophilicity compared to dodecaethylene glycol. |
Decaethylene Glycol | 370.48 g/mol | 10 | Used in drug formulations; less soluble than dodecaethylene glycol. |
Dodecaethylene glycol stands out due to its higher molecular weight and hydrophilicity, making it particularly effective for applications requiring enhanced solubility and interaction with biological systems.